molecular formula C10H11Cl2NO2 B1380990 (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester CAS No. 1258845-93-0

(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester

Cat. No. B1380990
CAS RN: 1258845-93-0
M. Wt: 248.1 g/mol
InChI Key: MIOUXSFLVHDQPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester” involves several steps. One of the key steps is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester” is complex. The compound is perplexing due to its intricate structure.


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involved in the synthesis of "(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester" . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester” is a white to light yellow crystal powder . It is insoluble in cold water and slightly soluble in hot water .

Scientific Research Applications

Chemical Intermediates and Synthesis

  • Preparation of Key Intermediates : Research on derivatives of (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester includes the preparation of key intermediates for further chemical synthesis. Rene and Badet (1994) discussed a large-scale preparation method of a related compound, highlighting its role as an essential intermediate in chemical syntheses (Rene & Badet, 1994).

Advanced Oxidation Processes

  • Degradation Studies in Advanced Oxidation Processes : Studies on the degradation of related compounds, such as those involving 2,4-dichlorophenoxyacetic acid, provide insights into advanced oxidation processes for wastewater treatment. Sun and Pignatello (1993) identified transient products formed during the mineralization of such compounds, which is valuable for environmental chemistry and wastewater treatment research (Sun & Pignatello, 1993).

Ester Synthesis Techniques

  • Ester Synthesis Techniques : Research on the synthesis of esters, such as those involving acetic acid and alkenes, is relevant to understanding the chemical properties and synthesis methods of compounds like (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester. Ballantine et al. (1981) explored this area, yielding insights into the synthesis of esters in the interlamellar regions of certain cation-exchanged montmorillonites (Ballantine, Davies, Purnell, Rayanakorn, Thomas, & Williams, 1981).

properties

IUPAC Name

ethyl 2-(4-amino-3,5-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOUXSFLVHDQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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